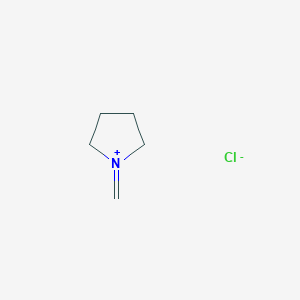
Pyrrolidinium, 1-methylene-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidinium, 1-methylene-, chloride is an organic compound that belongs to the class of pyrrolidinium salts. These salts are characterized by a five-membered nitrogen-containing ring structure. This compound is particularly notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidinium, 1-methylene-, chloride typically involves the reaction of 1-methylpyrrolidine with a chlorinating agent. One common method is the reaction of 1-methylpyrrolidine with 1-bromobutane in a cooling bath, followed by purification with diethyl ether and water, and decolorization with charcoal . This process yields a pure white solid of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as multistage purification and separation by extractive and azeotropic distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidinium, 1-methylene-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, typically involving hydrogenation.
Substitution: this compound is known to participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinium oxides, while substitution with hydroxide ions may produce pyrrolidinium hydroxides .
Applications De Recherche Scientifique
Pyrrolidinium, 1-methylene-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Mécanisme D'action
The mechanism of action of Pyrrolidinium, 1-methylene-, chloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents . Molecular docking studies have indicated that the compound may interact with proteins such as Akt, influencing various cellular processes .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A related compound with a similar five-membered nitrogen-containing ring structure.
Pyrrolizidine: Another nitrogen heterocycle with two pentagonal rings.
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.
Uniqueness: Pyrrolidinium, 1-methylene-, chloride is unique due to its specific chemical structure and reactivity. Unlike pyrrolidine, which is a simple secondary amine, this compound contains a methylene group and a chloride ion, which confer distinct chemical properties and reactivity patterns .
Propriétés
Numéro CAS |
52853-03-9 |
|---|---|
Formule moléculaire |
C5H10ClN |
Poids moléculaire |
119.59 g/mol |
Nom IUPAC |
1-methylidenepyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C5H10N.ClH/c1-6-4-2-3-5-6;/h1-5H2;1H/q+1;/p-1 |
Clé InChI |
FGMJNFYMDMPABN-UHFFFAOYSA-M |
SMILES canonique |
C=[N+]1CCCC1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


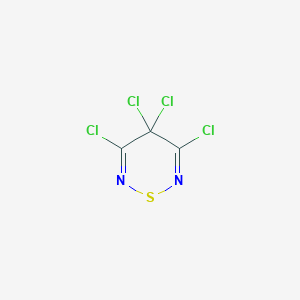
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
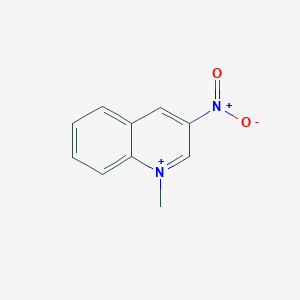
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)

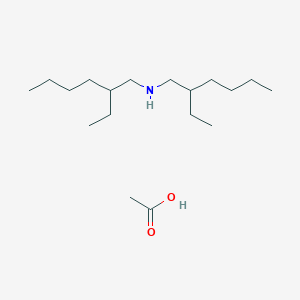
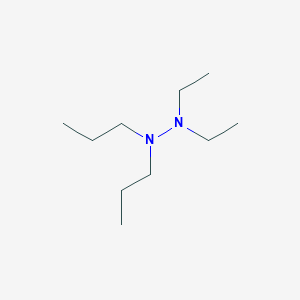


![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
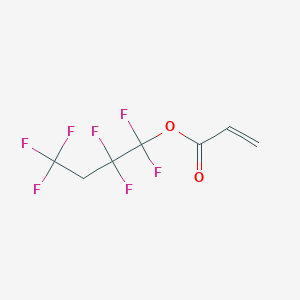
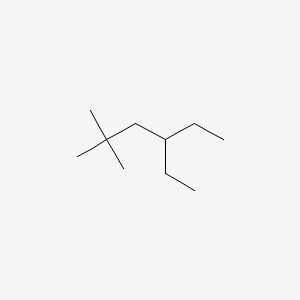
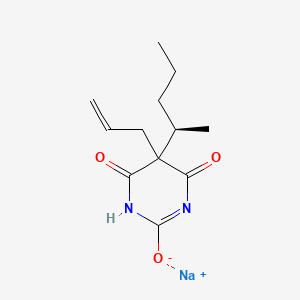
![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)
